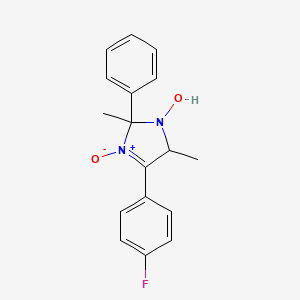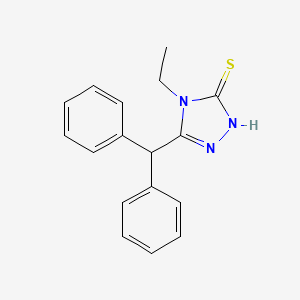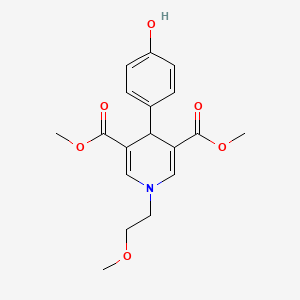
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
Descripción general
Descripción
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide, also known as FGIN-1-27, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to act as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. In cancer research, this compound has been investigated for its ability to inhibit the growth of tumor cells by inducing apoptosis. In drug development, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. Activation of the receptor leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and inducing apoptosis in cancer cells. In preclinical studies, this compound has been shown to improve learning and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Finally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific investigation of the receptor's function. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising lead compound for drug development. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-fluorophenyl)-2,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide. One area of interest is the development of new drugs based on the structure of this compound that have improved efficacy and safety profiles. In addition, further studies are needed to investigate the potential applications of this compound in other areas, such as neurodegenerative diseases and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of this compound at the molecular level, which could lead to the development of more targeted therapies.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-1-oxido-2-phenyl-4H-imidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12-16(13-8-10-15(18)11-9-13)20(22)17(2,19(12)21)14-6-4-3-5-7-14/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXZKPXBNPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C2=CC=CC=C2)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3985572.png)

![ethyl 5-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3985574.png)


![N-[4-(benzyloxy)phenyl]-3-(1-piperidinyl)propanamide hydrochloride](/img/structure/B3985602.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985617.png)
![9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3985623.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3985627.png)
![N-(4-ethoxyphenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B3985630.png)

![4-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3985655.png)
![3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3985662.png)
